molecular formula C34H68 B14222483 1,4-Bis(7-ethyl-2-methylundecan-4-yl)cyclohexane CAS No. 820239-12-1

1,4-Bis(7-ethyl-2-methylundecan-4-yl)cyclohexane

Cat. No.: B14222483
CAS No.: 820239-12-1
M. Wt: 476.9 g/mol
InChI Key: APRITSSOQNKKLC-UHFFFAOYSA-N
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Description

1,4-Bis(7-ethyl-2-methylundecan-4-yl)cyclohexane is an organic compound with a complex structure It is characterized by the presence of a cyclohexane ring substituted with two long alkyl chains, each containing ethyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(7-ethyl-2-methylundecan-4-yl)cyclohexane typically involves multi-step organic reactions. One common method includes the alkylation of cyclohexane with 7-ethyl-2-methylundecane derivatives under controlled conditions. The reaction often requires the use of strong bases and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation processes using specialized reactors. The reaction conditions, such as temperature, pressure, and the choice of catalysts, are optimized to maximize yield and purity. The process also includes purification steps to remove any by-products or impurities.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(7-ethyl-2-methylundecan-4-yl)cyclohexane can undergo various chemical reactions, including:

    Reduction: Reduction reactions typically involve the addition of hydrogen atoms, using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: This compound can participate in substitution reactions where one functional group is replaced by another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction can produce alkanes or alkenes.

Scientific Research Applications

1,4-Bis(7-ethyl-2-methylundecan-4-yl)cyclohexane has several applications in scientific research:

    Chemistry: It is used as a model compound to study reaction mechanisms and the effects of steric hindrance on chemical reactivity.

    Biology: Researchers investigate its potential as a bioactive molecule with applications in drug development.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,4-Bis(7-ethyl-2-methylundecan-4-yl)cyclohexane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways depend on the context of its application, such as its role in biological systems or industrial processes.

Comparison with Similar Compounds

Similar Compounds

    7-Ethyl-2-methyl-4-undecanol: A related compound with a similar alkyl chain structure.

    Cyclohexane derivatives: Other cyclohexane-based compounds with different substituents.

Uniqueness

1,4-Bis(7-ethyl-2-methylundecan-4-yl)cyclohexane is unique due to its specific substitution pattern and the presence of long alkyl chains. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications.

Properties

CAS No.

820239-12-1

Molecular Formula

C34H68

Molecular Weight

476.9 g/mol

IUPAC Name

1,4-bis(7-ethyl-2-methylundecan-4-yl)cyclohexane

InChI

InChI=1S/C34H68/c1-9-13-15-29(11-3)17-19-33(25-27(5)6)31-21-23-32(24-22-31)34(26-28(7)8)20-18-30(12-4)16-14-10-2/h27-34H,9-26H2,1-8H3

InChI Key

APRITSSOQNKKLC-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CCC(CC(C)C)C1CCC(CC1)C(CCC(CC)CCCC)CC(C)C

Origin of Product

United States

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